molecular formula C17H23F2N3O4 B2611072 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid CAS No. 1097884-18-8

4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid

Cat. No.: B2611072
CAS No.: 1097884-18-8
M. Wt: 371.385
InChI Key: ZNLULDJDKKMDKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid is a high-purity chemical reagent designed for advanced pharmaceutical and biochemical research. This butanoic acid derivative is functionally characterized by a 2,4-difluorophenyl group and a 3-morpholinopropyl side chain, a structural motif present in compounds investigated for targeted biological activity . The morpholino moiety enhances the molecule's solubility profile and influences its interaction with biological systems, while the difluorophenyl group is a common pharmacophore known for improving metabolic stability and binding affinity in drug discovery projects . This compound is intended for research applications only, including but not limited to: use as a building block in organic synthesis, the exploration of structure-activity relationships (SAR) in medicinal chemistry, and as a candidate for screening against novel biological targets. Its structure suggests potential as a key intermediate in the development of enzyme inhibitors or modulators, particularly for kinases and other signaling proteins where similar aniline and morpholino-containing compounds have shown significant activity . Researchers will find value in its application for probing biochemical pathways and developing new therapeutic agents for areas such as oncology and pain research, where related compounds have been explored . HANDLING NOTE: This product is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the Safety Data Sheet (SDS) prior to use and adhere to all standard laboratory safety protocols.

Properties

IUPAC Name

4-(2,4-difluoroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23F2N3O4/c18-12-2-3-14(13(19)10-12)21-16(23)11-15(17(24)25)20-4-1-5-22-6-8-26-9-7-22/h2-3,10,15,20H,1,4-9,11H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNLULDJDKKMDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(CC(=O)NC2=C(C=C(C=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes:

    Formation of Intermediate Amines: The initial step involves the synthesis of 2,4-difluoroaniline and 3-morpholinopropylamine.

    Coupling Reaction: The intermediate amines are then coupled using a suitable coupling agent, such as carbodiimides, to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl and morpholinopropyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence various signaling pathways, contributing to its overall mechanism of action.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural motifs with several derivatives reported in the literature. Key comparisons include:

Compound Substituents Key Structural Differences Evidence Source
4-[(4-Bromophenyl)amino]-2-methylidene-4-oxobutanoic acid 4-Bromophenyl, methylidene Bromine substituent (electron-withdrawing) vs. 2,4-difluoro; methylidene vs. morpholinopropyl
4-((2,4-Dimethylphenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid 2,4-Dimethylphenyl Methyl groups (electron-donating) vs. fluorine atoms; identical morpholinopropyl chain
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br) Triazole-thione core, sulfonyl groups Heterocyclic triazole vs. oxobutanoic acid backbone; sulfonyl vs. morpholinopropyl

Key Observations :

  • Solubility: The morpholinopropyl chain improves aqueous solubility compared to methylidene or triazole-thione derivatives .

Yield Comparison :

  • Bromophenyl analog: 87.32% yield (methanol recrystallization) .
  • Triazole-thiones: Moderate to high yields (70–90%) under reflux conditions .

Spectroscopic and Crystallographic Data

Infrared (IR) Spectroscopy
Compound C=O Stretch (cm⁻¹) C=S/NH Stretch (cm⁻¹) Evidence Source
Target Compound (Inferred) ~1660–1680 3150–3319 (NH) -
Triazole-thiones [7–9] Absent 1247–1255 (C=S), 3278–3414
Bromophenyl Analog 1663–1682 3150–3319 (NH)

Note: The absence of C=O bands in triazole-thiones confirms cyclization, while the target compound retains the oxobutanoic acid carbonyl .

Crystallography
  • Bromophenyl Analog : Two independent molecules in asymmetric unit; N–C(=O) bond lengths (1.346–1.359 Å) indicate resonance. Dihedral angles (24.8°–77.1°) suggest conformational flexibility .
  • Target Compound (Inferred): The morpholinopropyl chain may introduce greater torsional flexibility compared to rigid triazole or methylidene groups, affecting crystal packing and hydrogen-bonding networks.

Biological Activity

The compound 4-((2,4-Difluorophenyl)amino)-2-((3-morpholinopropyl)amino)-4-oxobutanoic acid (CAS No. 110931-77-6) is a novel molecule that has garnered attention for its potential biological activities, particularly in the context of antifungal properties and interactions with specific biological targets. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Molecular Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C10_{10}H8_{8}F2_{2}N2_{2}O3_{3}
  • Molecular Weight : 214.17 g/mol
PropertyValue
CAS Number110931-77-6
Molecular Weight214.17 g/mol
Boiling PointNot available
PurityTypically >98%

Antifungal Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant antifungal activity. The presence of electronegative atoms such as fluorine enhances the biological activity by increasing the lipophilicity of the compound, which facilitates transmembrane diffusion and enhances interaction with fungal targets .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the introduction of fluorine atoms at the para position on the phenyl moiety significantly increases antifungal efficacy. Compounds with stronger electronegativity demonstrated superior performance compared to those with lower electronegative substituents .

In Silico Studies

Molecular docking studies have shown that this compound interacts effectively with key residues in the active site of enzymes like CYP51, which is crucial for fungal sterol biosynthesis. The docking scores indicate a favorable binding affinity, suggesting potential as a therapeutic agent against fungal infections .

Case Study: Antifungal Activity Assessment

In a comparative study involving various derivatives, compounds similar to this compound were tested against common fungal strains. The results indicated that derivatives containing fluorinated phenyl groups exhibited enhanced antifungal activity compared to their non-fluorinated counterparts.

Table 2: Antifungal Activity Results

Compound NameMinimum Inhibitory Concentration (MIC)
4-(4-Fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine0.5 µg/mL
4-(2,4-Difluorophenyl)-4-oxobutanoic acid0.25 µg/mL

The mechanism by which this compound exhibits its antifungal properties involves inhibition of key enzymatic pathways in fungi, particularly those involved in ergosterol biosynthesis. This disruption leads to compromised cell membrane integrity and ultimately cell death .

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